molecular formula C29H42O10 B1254384 Ajugamarin B1

Ajugamarin B1

Cat. No.: B1254384
M. Wt: 550.6 g/mol
InChI Key: BRIXIZXUQQCUIP-PVHCJARNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugamarin B1 is a neo-clerodane diterpenoid isolated from plants of the genus Ajuga (e.g., Ajuga decumbens), which are traditionally used in Chinese medicine for their anticancer, anti-inflammatory, and antimicrobial properties . Structurally, neo-clerodanes are characterized by a bicyclic diterpene skeleton with specific oxygenated functional groups (e.g., epoxy, hydroxyl, or acetyl moieties) that influence their bioactivity .

Properties

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

IUPAC Name

[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C29H42O10/c1-7-16(2)26(34)39-22-8-9-28(14-37-28)29(15-36-18(4)30)23(38-19(5)31)10-17(3)27(6,25(22)29)12-21(32)20-11-24(33)35-13-20/h11,16-17,21-23,25,32H,7-10,12-15H2,1-6H3/t16-,17+,21-,22+,23-,25+,27-,28-,29+/m0/s1

InChI Key

BRIXIZXUQQCUIP-PVHCJARNSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H]1CC[C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C[C@@H](C4=CC(=O)OC4)O)COC(=O)C

Canonical SMILES

CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)O)COC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ajugamarin A1 and A2 differ from B1 in acetylated or hydroxylated positions, enhancing their solubility and target binding .
  • Ajugacumbin A’s ketone group may reduce cytotoxicity compared to epoxy-containing Ajugamarins .

Key Findings :

  • Ajugamarin A1 demonstrates 1,000-fold greater potency against HeLa cells than A549, emphasizing the role of cell-type specificity .
  • Epoxy and acetyl groups (as in A1) correlate with enhanced bioactivity, whereas ketones (Ajugacumbin A) may diminish efficacy .

Methodological Considerations in Comparative Studies

Studies isolating this compound and analogs rely on:

  • Extraction: Dichloromethane (DCM) or methanol extracts of Ajuga spp., followed by silica gel chromatography and HPLC .
  • Characterization : NMR, HRESIMS, and X-ray crystallography for absolute configuration determination .
  • Bioassays : CCK-8 assays for cytotoxicity screening, with IC50 values calculated via dose-response curves .

Limitations :

  • Discrepancies in reported IC50 values (e.g., Ajugamarin A1’s HeLa activity at 5.39 × 10⁻⁷ μM vs. 76.7 μM for A549) underscore the need for standardized protocols .
  • Absence of this compound-specific data in the provided evidence highlights gaps in comparative pharmacokinetic and mechanistic studies.

Q & A

Q. What steps mitigate bias in this compound’s preclinical efficacy data?

  • Methodological Answer : Implement blinding during data collection and analysis. Use randomization software (e.g., GraphPad QuickCalcs) for animal grouping. Pre-register study protocols on platforms like OSF to deter outcome switching. Include negative controls and report all replicates, including failed experiments .

Interdisciplinary Collaboration

Q. How to integrate multi-omics approaches in this compound research?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-TOF) to map mechanism-of-action. Use pathway enrichment tools (STRING, KEGG) for data integration. Collaborate with bioinformaticians to develop custom pipelines for cross-omics correlation analysis .

Q. What collaborative frameworks enhance this compound’s translational potential?

  • Methodological Answer : Form consortia with pharmacologists, medicinal chemists, and clinicians. Use shared electronic lab notebooks (e.g., LabArchives) for real-time data access. Apply for cross-institutional grants (e.g., NIH R01) to fund IND-enabling studies, including PK/PD modeling and toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajugamarin B1
Reactant of Route 2
Ajugamarin B1

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